molecular formula C10H11ClO3 B083887 2-(4-Chlorophenoxy)butanoic acid CAS No. 10310-19-7

2-(4-Chlorophenoxy)butanoic acid

Cat. No.: B083887
CAS No.: 10310-19-7
M. Wt: 214.64 g/mol
InChI Key: CEJKAKCQVUWNNA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Isobutyrates - Fibric Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJKAKCQVUWNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908198
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-19-7
Record name 2-(4-Chlorophenoxy)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 2-(4-Chlorophenoxy)butanoic acid in terms of its biological activity?

A1: Research indicates that the (R)-enantiomer of this compound exhibits greater potency in inhibiting prostaglandin-dependent human platelet aggregation and serotonin secretion induced by ADP compared to its (S)-enantiomer. This difference in activity highlights the importance of stereochemistry in drug development and suggests that the (R)-enantiomer might be a more promising candidate for further investigation as an antiplatelet agent.

Q2: Can you describe a method for synthesizing enantiomerically pure this compound?

A2: One method for obtaining enantiomerically pure this compound utilizes a dynamic kinetic resolution approach. Racemic α-bromobutanoic acid is first converted to esters containing amides of (S)-lactic acid as chiral auxiliaries. Subsequently, a nucleophilic substitution reaction with 4-chlorophenoxide displaces the bromine atom with high diastereoselectivity. Hydrolysis of the resulting ester yields the desired (R)-enantiomer of this compound. This synthetic route highlights the utility of chiral auxiliaries in achieving enantioselective synthesis.

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